molecular formula C11H15N3O B1480873 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2098025-21-7

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B1480873
CAS No.: 2098025-21-7
M. Wt: 205.26 g/mol
InChI Key: RQPZPZBDPNRQQC-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound of significant interest in advanced pharmaceutical research and development. It features a fused imidazo[1,2-b]pyrazole core, a structure recognized as a privileged scaffold in medicinal chemistry due to its potential for diverse biological interactions . The molecule is structurally engineered with a hydroxymethyl functional group at the 6-position, which serves as a versatile handle for further synthetic derivatization, enabling the construction of compound libraries for structure-activity relationship (SAR) studies . The cyclopentyl substituent at the 1-position contributes to steric and electronic modulation, influencing the compound's overall properties and its interaction with biological targets. The imidazopyrazole scaffold is a key structural component in compounds investigated for anti-inflammatory applications, particularly for their ability to inhibit the production of reactive oxygen species (ROS) in cellular models . Furthermore, structurally related tricyclic and tetracyclic derivatives based on similar fused heterocyclic systems have demonstrated notable anti-proliferative activity in vitro, making this chemotype a promising starting point for oncology research, such as the development of cytostatic agents that trigger G2/M cell cycle arrest . As a well-defined molecular framework, this compound is primarily valued as a key intermediate for the synthesis of novel pharmacophores and biologically active molecules, supporting drug discovery efforts across multiple therapeutic areas .

Properties

IUPAC Name

(1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPZPZBDPNRQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol are currently unknown. Understanding these pathways and their downstream effects can provide insights into the compound’s therapeutic potential.

Biological Activity

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C11H14N4O
  • Molecular Weight: 218.26 g/mol

The imidazo[1,2-b]pyrazole core is known for its ability to interact with various biological targets, which may confer specific pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Potential pathways include:

  • Signal Transduction: Modulation of signaling pathways involved in cellular responses.
  • Gene Expression: Influence on transcription factors that regulate gene expression.
  • Metabolic Regulation: Interaction with metabolic enzymes affecting metabolic processes.

Antitumor Activity

Recent studies have investigated the antitumor potential of imidazo[1,2-b]pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of imidazo-pyrazoles exhibited IC50 values in the micromolar range against human cancer cells .

Antiviral Properties

Research has suggested that imidazo[1,2-b]pyrazole derivatives may possess antiviral properties. Specifically, studies have demonstrated that certain derivatives can inhibit viral replication in vitro, making them candidates for further development as antiviral agents .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes. For example, it has been reported that imidazo-pyrazole derivatives can act as inhibitors of Nek1 kinase, which is implicated in cancer progression .

Case Studies

Case Study 1: Antitumor Activity
A recent investigation into the cytotoxic effects of various pyrazole derivatives revealed that this compound exhibited potent activity against breast cancer cell lines. The study measured cell viability using MTT assays and found significant reductions in cell proliferation at concentrations above 10 µM.

Case Study 2: Antiviral Screening
In a study focused on the antiviral activity of heterocyclic compounds, this compound was screened against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication with an EC50 value of approximately 5 µM.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
This compoundAntitumor10 µM
(Similar Imidazo-Pyrazole Derivative)Antiviral5 µM
(Nek1 Inhibitor Derivative)Enzyme InhibitionNot specified

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazo-pyrazoles, including (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, exhibit potent antiviral properties. Specifically, they have shown effectiveness against the Hepatitis C virus by inhibiting the NS5B polymerase enzyme, crucial for viral replication .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that imidazo-pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Studies have suggested that this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been linked to improved outcomes in neurodegenerative disease models .

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of this compound against Hepatitis C virus, researchers noted a significant reduction in viral load in treated subjects compared to controls. The compound demonstrated a dose-dependent response, with higher concentrations yielding greater antiviral activity.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol with related derivatives, focusing on substituent effects, physicochemical properties, and pharmacological data where available.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
This compound 1-Cyclopentyl, 6-hydroxymethyl C₁₁H₁₅N₃O 205.26 N/A High purity (≥95%), cyclopentyl enhances lipophilicity
(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)(cyclopentyl)methanol (S16) 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine, cyclopentylmethanol C₂₄H₂₂ClN₃O 412.90 N/A Chlorophenyl group may improve target affinity; tested in early safety pharmacology
N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide (9a) 2-(4-Fluorophenyl), 7-carboxamide, cyclopropyl C₁₆H₁₆FN₅O 313.33 208–210 Fluorophenyl enhances metabolic stability; moderate yield (44%)
Morpholino(2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-yl)methanone (9g) 2-Phenyl, 6-morpholinocarbonyl C₁₆H₁₈N₄O₂ 298.34 162–163 Morpholine improves solubility; lower yield (40%)
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol 6-Chloro, 2-hydroxymethyl C₇H₆ClN₃O 183.59 N/A Pyridazine ring alters electronic properties; higher reactivity due to chlorine
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol 6-Cyclopropyl, 1-propargyl C₁₁H₁₂N₄O 216.24 N/A Propargyl group enables click chemistry applications

Key Observations

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound increases lipophilicity compared to smaller substituents like cyclopropyl or propargyl . This may enhance membrane permeability but reduce aqueous solubility.

Impact on Synthetic Accessibility: Derivatives with carboxamide substituents (e.g., 9a, 9g) exhibit moderate yields (40–52%), suggesting challenges in amidating the imidazo-pyrazole core .

Pharmacological Potential: While direct activity data for the target compound is lacking, analogs like S16 and 9a-9g are investigated for anticancer and anti-inflammatory properties. For example, fluorophenyl-substituted 9a shows structural features associated with kinase inhibition .

Safety and Handling :

  • The target compound requires stringent safety measures (e.g., avoiding ignition sources, P210/P301 codes) due to its undefined toxicity profile . Similar precautions apply to chlorophenyl- and propargyl-substituted derivatives .

Preparation Methods

Construction of the Imidazo[1,2-b]pyrazole Core

The fused imidazo[1,2-b]pyrazole ring is generally synthesized by cyclization reactions involving pyrazole derivatives and appropriate imidazole precursors. Commonly, a pyrazole bearing a suitable leaving group at the 6-position is reacted with an imidazole derivative or its equivalent under conditions promoting ring closure.

Introduction of the Cyclopentyl Group at N-1

N-alkylation at the 1-position of the imidazole ring is achieved by reacting the imidazo[1,2-b]pyrazole intermediate with cyclopentyl halides or cyclopentyl-containing electrophiles under basic conditions. This step is crucial to install the cyclopentyl substituent that defines the compound’s chemical identity and biological profile.

Installation of the Methanol Group at the 6-Position

The methanol group at the 6-position is introduced via functional group transformations such as:

  • Bromination at the 6-position followed by nucleophilic substitution with formaldehyde or related reagents.
  • Suzuki coupling of a 6-bromo intermediate with a boronic acid or ester bearing a hydroxymethyl group.
  • Reduction of aldehyde or ester precursors at the 6-position to the corresponding methanol.

These methods are adapted from established protocols for functionalizing heteroaromatic rings and have been employed in related compounds within the imidazo[1,2-b]pyrazole family.

Representative Synthetic Scheme (Conceptual)

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate
1 Cyclization Pyrazole derivative + imidazole precursor Acid/base catalysis, heating Imidazo[1,2-b]pyrazole core
2 N-alkylation Imidazo[1,2-b]pyrazole core Cyclopentyl halide, base (e.g., K2CO3) 1-cyclopentyl-imidazo[1,2-b]pyrazole intermediate
3 Bromination at 6-position N-cyclopentyl intermediate NBS or similar brominating agent 6-bromo-1-cyclopentyl-imidazo[1,2-b]pyrazole
4 Suzuki coupling or substitution 6-bromo intermediate Boronic acid/ester with hydroxymethyl group, Pd catalyst (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Detailed Research Findings and Data

Although direct literature specific to this exact compound is limited, related imidazo[1,2-b]pyrazole derivatives have been synthesized and characterized with similar methodologies. Key findings from research on related compounds include:

  • Efficiency of Suzuki Coupling: Suzuki coupling is a robust method for introducing diverse substituents at the 6-position, including hydroxymethyl groups, providing good yields and regioselectivity.

  • N-Alkylation Specificity: The cyclopentyl group introduction via N-alkylation is typically selective for the N-1 position due to the electronic and steric environment of the imidazole ring, minimizing side reactions.

  • Purification and Characterization: The final compound is purified by standard chromatographic techniques and characterized by NMR (1H, 13C), LC-MS, and melting point determination to confirm structure and purity.

Analytical Data Summary

Parameter Data/Methodology
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
NMR Spectroscopy 1H and 13C NMR in DMSO-d6 at 400 MHz
LC-MS Waters Acquity-SQD UPLC-MS, positive ESI mode
Melting Point Determined by Büchi Melting Point apparatus
Purity >95% by HPLC

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Key Notes
1 Cyclization Acid/base catalysis, heating Forms fused imidazo[1,2-b]pyrazole
2 N-alkylation Cyclopentyl halide, base (e.g., K2CO3) Selective N-1 substitution
3 Bromination N-bromosuccinimide (NBS) Introduces bromine at 6-position
4 Suzuki coupling Pd catalyst, boronic acid/ester with –CH2OH Installs methanol substituent
5 Purification Chromatography, recrystallization Ensures high purity
6 Characterization NMR, LC-MS, melting point Confirms structure and purity

Q & A

Q. What are the established synthetic routes for (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Cyclocondensation of cyclopropyl derivatives with pyrazole precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) to form the imidazo[1,2-b]pyrazole core .
  • Step 2 : Introduction of the cyclopentyl group via alkylation or Suzuki coupling, requiring inert atmospheres (N₂/Ar) and palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Step 3 : Hydroxymethylation at the 6-position using formaldehyde or paraformaldehyde in basic conditions (e.g., NaHCO₃, DMF, 60°C) .
    Optimization : Yields >70% are achieved by precise temperature control, exclusion of moisture, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How is the molecular structure of this compound validated, and what key structural features influence its reactivity?

  • X-ray crystallography confirms planarity of the bicyclic system, enabling π–π stacking with biological targets. The cyclopentyl group introduces steric bulk, while the hydroxymethyl moiety enhances hydrogen-bonding capacity .
  • Key features :
    • Planar imidazo[1,2-b]pyrazole core.
    • Cyclopentyl substituent at position 1.
    • Hydroxymethyl group at position 6 .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., DMSO-d₆ solvent, 400 MHz) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) assess purity (>95%) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 231.29 [M+H]⁺) .

Advanced Questions

Q. What is the hypothesized mechanism of action in anticancer studies, and what experimental assays validate this?

  • Target : Inhibition of PI3Kα/AKT/mTOR pathways, critical for cancer cell proliferation .
  • Assays :
    • Kinase inhibition assays (IC₅₀ values <100 nM for PI3Kα) .
    • Apoptosis assays : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in HeLa cells .
    • In vivo xenograft models : Tumor volume reduction by 50% at 10 mg/kg dosing .

Q. How do structural modifications (e.g., cyclopentyl vs. cyclopropyl groups) impact biological activity?

Substituent Impact on Activity Evidence
CyclopentylEnhanced lipophilicity and target binding affinity due to steric effects
CyclopropylImproved metabolic stability but reduced solubility
HydroxymethylIncreases solubility and hydrogen-bond interactions with kinase ATP-binding pockets

Q. What strategies improve aqueous solubility without compromising target binding?

  • Derivatization : Convert the hydroxymethyl group to a phosphate prodrug (e.g., using phosphoryl chloride), enhancing solubility 10-fold .
  • Co-solvents : Use DMSO/PEG-400 mixtures in in vitro assays (≤0.1% DMSO to avoid cytotoxicity) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and ATP concentrations (1 mM) in kinase assays .
  • Control for enantiomeric purity : Chiral HPLC to verify >99% enantiomeric excess, as impurities may skew results .

Q. Can computational modeling predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding to PI3Kα’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. Does the compound exhibit enantiomer-specific activity, and how is this assessed?

  • Chiral resolution : Use Chiralpak AD-H columns (hexane/isopropanol) to separate enantiomers .
  • Activity comparison : The (R)-enantiomer shows 5-fold higher PI3Kα inhibition than (S) in enzyme assays .

Q. What stability studies are recommended for long-term storage?

  • Thermal stability : DSC shows decomposition at >150°C. Store at -20°C under argon .
  • Photostability : Protect from light (amber vials) to prevent hydroxymethyl oxidation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 2
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

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